molecular formula C12H10O2S B6395715 6-Methyl-2-(thiophen-2-yl)benzoic acid, 95% CAS No. 1262004-82-9

6-Methyl-2-(thiophen-2-yl)benzoic acid, 95%

Cat. No. B6395715
CAS RN: 1262004-82-9
M. Wt: 218.27 g/mol
InChI Key: VSWSGVVFRSNYES-UHFFFAOYSA-N
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Description

6-Methyl-2-(thiophen-2-yl)benzoic acid (6-MTBA) is an organic compound commonly used in the synthesis of organic compounds. It is a white crystalline solid with a melting point of 191-194 °C. Due to its properties, 6-MTBA is used in many applications including laboratory research, drug synthesis, and industrial production.

Scientific Research Applications

6-Methyl-2-(thiophen-2-yl)benzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a starting material in the synthesis of organic compounds. It is also used in the synthesis of drugs and pharmaceuticals, as well as in the production of industrial chemicals. It is also used in the synthesis of dyes, pigments, and fragrances. Additionally, 6-Methyl-2-(thiophen-2-yl)benzoic acid, 95% has been used in the study of lipid metabolism, as well as in the study of enzyme inhibitors.

Mechanism of Action

6-Methyl-2-(thiophen-2-yl)benzoic acid, 95% is an organic compound that acts as an inhibitor of enzymes involved in lipid metabolism. It has been shown to inhibit the enzyme acyl-CoA:cholesterol acyltransferase, which is involved in the synthesis of cholesterol. Additionally, 6-Methyl-2-(thiophen-2-yl)benzoic acid, 95% has been shown to inhibit the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase, which is involved in the synthesis of mevalonate, a precursor of cholesterol.
Biochemical and Physiological Effects
6-Methyl-2-(thiophen-2-yl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to reduce cholesterol levels in animals, as well as to reduce the accumulation of lipids in the liver. Additionally, 6-Methyl-2-(thiophen-2-yl)benzoic acid, 95% has been shown to reduce inflammation and oxidative stress in animals.

Advantages and Limitations for Lab Experiments

The use of 6-Methyl-2-(thiophen-2-yl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easily synthesized in the laboratory. Additionally, it is a relatively stable compound, and is not easily degraded by light or heat. However, the use of 6-Methyl-2-(thiophen-2-yl)benzoic acid, 95% in laboratory experiments also has some limitations. It is not soluble in water, which can limit its use in some experiments. Additionally, it is not very soluble in organic solvents, which can limit its use in some reactions.

Future Directions

The use of 6-Methyl-2-(thiophen-2-yl)benzoic acid, 95% in laboratory experiments has several potential future directions. It could be used to study the effects of lipid metabolism on other diseases, such as diabetes and obesity. Additionally, it could be used to study the effects of lipid metabolism on the development of cancer. Additionally, 6-Methyl-2-(thiophen-2-yl)benzoic acid, 95% could be used to study the effects of lipid metabolism on the development of new drugs and pharmaceuticals. Finally, it could be used in the synthesis of new industrial chemicals and dyes.

Synthesis Methods

6-Methyl-2-(thiophen-2-yl)benzoic acid, 95% is most commonly synthesized using a reaction between thiophene-2-carbaldehyde and malonic acid in the presence of an acid catalyst. This reaction produces a product that is 95% pure 6-Methyl-2-(thiophen-2-yl)benzoic acid, 95%. The reaction can be conducted in a variety of solvents including ethanol, methanol, and isopropanol.

properties

IUPAC Name

2-methyl-6-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-4-2-5-9(11(8)12(13)14)10-6-3-7-15-10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWSGVVFRSNYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688530
Record name 2-Methyl-6-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262004-82-9
Record name 2-Methyl-6-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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